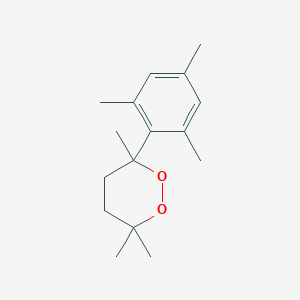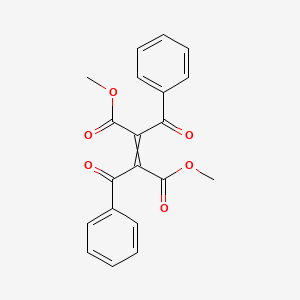
Dimethyl 2,3-dibenzoylbut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3-dibenzoylbut-2-enedioate is an organic compound with the molecular formula C20H18O6 It is a derivative of butenedioate, featuring two benzoyl groups and two methoxy groups attached to the butenedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dibenzoylbut-2-enedioate typically involves the esterification of 2,3-dibenzoylbut-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-dibenzoylbut-2-enedioic acid+2CH3OHH+dimethyl 2,3-dibenzoylbut-2-enedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,3-dibenzoylbut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products
Oxidation: 2,3-dibenzoylbut-2-enedioic acid
Reduction: Dimethyl 2,3-dihydroxybut-2-enedioate
Substitution: this compound derivatives with substituted groups
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-dibenzoylbut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of dimethyl 2,3-dibenzoylbut-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl fumarate
- Dimethyl maleate
- Dimethyl itaconate
Uniqueness
Dimethyl 2,3-dibenzoylbut-2-enedioate is unique due to the presence of two benzoyl groups, which confer distinct chemical properties and reactivity compared to other dimethyl esters. This structural feature makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
84269-47-6 |
|---|---|
Molekularformel |
C20H16O6 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
dimethyl 2,3-dibenzoylbut-2-enedioate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)15(17(21)13-9-5-3-6-10-13)16(20(24)26-2)18(22)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
HJZHKSZNSJRVDU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(C(=O)C1=CC=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


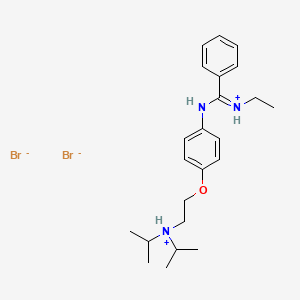

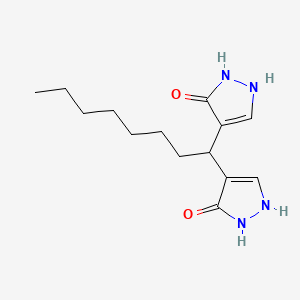

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)

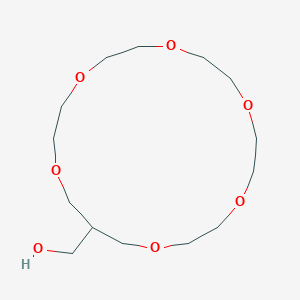
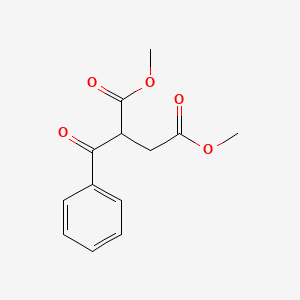

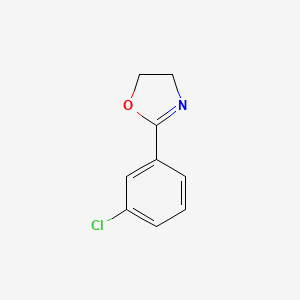
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
